(1E)-N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride
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Overview
Description
(1E)-N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride is a chemical compound with a complex structure that includes a chlorophenyl group, an oxopropane moiety, and a hydrazonoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which is then chlorinated using thionyl chloride to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazonoyl chloride group to hydrazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions typically result in the formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
(1E)-N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1E)-N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride: Similar structure but with a different position of the chlorine atom.
(1E)-N-(3-bromophenyl)-2-oxopropanehydrazonoyl chloride: Bromine substituent instead of chlorine.
(1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride: Methyl group instead of chlorine.
Uniqueness
The uniqueness of (1E)-N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride lies in its specific reactivity and the potential for diverse applications. The presence of the chlorophenyl group and the hydrazonoyl chloride functional group provides unique chemical properties that can be exploited in various synthetic and research contexts.
Properties
IUPAC Name |
(1E)-N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c1-6(14)9(11)13-12-8-4-2-3-7(10)5-8/h2-5,12H,1H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQRXNVIADUUCG-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NNC1=CC(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N\NC1=CC(=CC=C1)Cl)/Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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